
1,2-Dipentadecanoyl-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DG(15:0/15:0/0:0) is a 1,2-diacyl-sn-glycerol that has pentadecanoyl as 1- and 2-acyl groups. It is a diacylglycerol 30:0 and a 1,2-diacyl-sn-glycerol. It derives from a pentadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Lipid Bilayer Behavior
1,2-Dipentadecanoyl-sn-glycerol is actively researched in the context of lipid bilayers and their phase transitions. Feng et al. (2005) conducted atomic force microscopy studies on lipid bilayers made from variants including 1,2-dipentadecanoyl-sn-glycerol. They discovered that the primary gel-fluid phase transition in these bilayers involves the development of anisotropic cracks in the gel phase, with a secondary phase transition occurring due to decoupling between the bilayer's leaflets. This decoupling is influenced by factors like the addition of transmembrane proteins or the creation of a highly defected gel phase, highlighting the complex behaviors at the microscopic level within lipid structures (Feng et al., 2005).
Polymorphism in Diacylglycerols
Research by Shannon et al. (2010) delved into the polymorphism of diacylglycerols, including 1,2-dipalmitoyl-sn-glycerol, a compound structurally similar to 1,2-Dipentadecanoyl-sn-glycerol. The study utilized techniques like X-ray diffraction, IR spectroscopy, and Raman spectroscopy to examine the polymorphism, revealing that optically active diglycerides exhibit significantly different thermal behaviors compared to optically inactive ones. This study contributes to understanding the polymorphic nature of diacylglycerols, which is crucial for applications in food science and material engineering (Shannon et al., 2010).
Metabolic Engineering and Biotechnology
1,2-Dipentadecanoyl-sn-glycerol is also a point of interest in biotechnological applications, especially in metabolic engineering. Clomburg and Gonzalez (2011) highlighted the engineering of Escherichia coli for the conversion of glycerol into 1,2-propanediol, showcasing the potential of glycerol and its derivatives in the production of fuels and reduced chemicals. This research paves the way for utilizing glycerol and its derivatives in creating sustainable and economically viable biochemical production processes (Clomburg & Gonzalez, 2011).
Eigenschaften
Molekularformel |
C33H64O5 |
|---|---|
Molekulargewicht |
540.9 g/mol |
IUPAC-Name |
[(2S)-3-hydroxy-2-pentadecanoyloxypropyl] pentadecanoate |
InChI |
InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3/t31-/m0/s1 |
InChI-Schlüssel |
FWYXULJVROPNGE-HKBQPEDESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




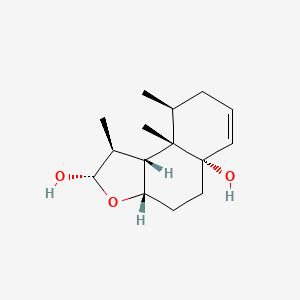
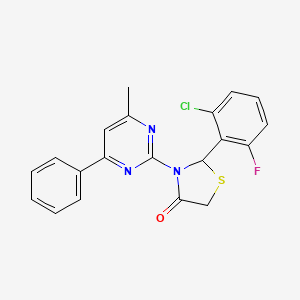

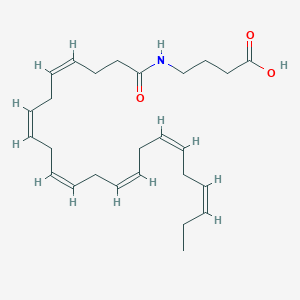
![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1258433.png)


![4-(2-Piperazin-1-ylthieno[3,2-d]pyrimidin-4-yl)morpholine;dihydrochloride](/img/structure/B1258437.png)
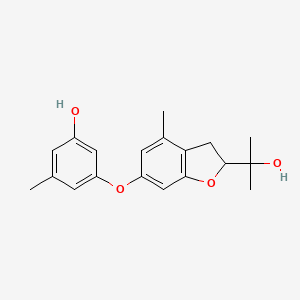
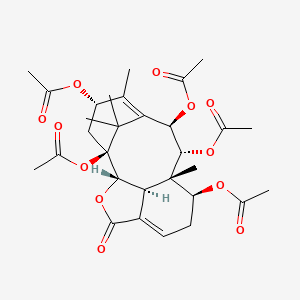
![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)

